Benzimidazole-5,6-dicarboxylic acid

概要

説明

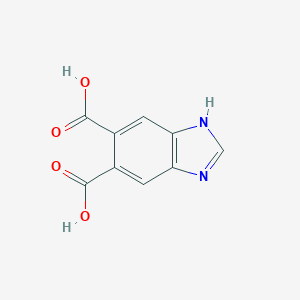

Benzimidazole-5,6-dicarboxylic acid (C₉H₆N₂O₄) is a heterocyclic organic compound featuring a benzimidazole core with carboxyl groups at the 5- and 6-positions (Figure 1). This bifunctional ligand exhibits versatile coordination chemistry due to its N-heterocyclic donor sites and carboxylic acid moieties, enabling the formation of stable metal-organic frameworks (MOFs) and coordination polymers .

科学的研究の応用

Pharmaceutical Applications

Benzimidazole derivatives have been extensively studied for their pharmacological properties. The following are key areas where benzimidazole-5,6-dicarboxylic acid plays a crucial role:

Antiviral Activity

- Research has shown that benzimidazole derivatives exhibit antiviral properties against several viruses, including Hepatitis B and C. For instance, certain derivatives have demonstrated the ability to inhibit the secretion of Hepatitis B surface antigens with effective concentrations (EC50) as low as 0.6 μM .

- Compounds derived from benzimidazole have also been effective against enteroviruses and herpes simplex virus (HSV), with IC50 values indicating potent antiviral activity .

Anti-inflammatory and Analgesic Properties

- Benzimidazole compounds are known for their anti-inflammatory effects. They inhibit cyclooxygenases (COXs), which are critical in the inflammatory process. Studies have highlighted that certain derivatives can significantly reduce inflammation compared to standard drugs like diclofenac .

Anticancer Activity

- Various benzimidazole derivatives have shown promise in cancer treatment. For example, specific compounds have been reported to exhibit equal potency to doxorubicin against several cancer cell lines .

Coordination Chemistry

This compound is also utilized in coordination chemistry, particularly in the synthesis of metal complexes:

Metal Complexes

- Hydrothermal synthesis of Ni(II) complexes with this compound has led to the formation of novel heterometallic coordination compounds. These complexes exhibit unique structural and luminescent properties, making them valuable for applications in materials science .

Luminescent Properties

- The luminescence of these metal complexes is attributed to the presence of lanthanide ions, which enhances their potential use in optoelectronic devices and sensors .

Industrial Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals:

Pesticide Development

- The compound is used as a precursor in developing pesticides due to its efficacy against certain agricultural pests .

Research Insights

Recent studies highlight the ongoing exploration of benzimidazole derivatives for their biological activities and potential therapeutic applications. For example:

- A comprehensive review summarized the bioactivity of benzimidazole derivatives from 2012 to 2021, emphasizing their role in drug discovery and development .

- Investigations into the structure-activity relationship (SAR) of these compounds continue to reveal insights into how modifications can enhance their effectiveness against various targets.

作用機序

The mechanism by which benzimidazole-5,6-dicarboxylic acid exerts its effects is primarily through its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biological activities . The compound’s structure allows it to mimic the properties of DNA bases, enabling it to interfere with biological processes at the molecular level .

類似化合物との比較

Structural Analogs

Benzimidazole-5,6-dicarboxylic acid shares structural similarities with other heterocyclic dicarboxylates, such as imidazole-4,5-dicarboxylic acid and quinazoline derivatives (Table 1). However, its fused aromatic system and carboxyl group positions enhance π-π stacking and metal-binding versatility. For instance, methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 313535-84-1) has a similarity score of 0.95 but lacks the benzimidazole ring’s dual coordination sites, limiting its use in MOF synthesis .

Table 1: Structural analogs of this compound

| CAS No. | Compound Name | Key Differences |

|---|---|---|

| 313535-84-1 | Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate | Non-aromatic backbone, single carboxylate |

| 75844-40-5 | Unspecified benzimidazole derivative | Altered substituent positions |

Coordination Chemistry

Compared to simpler dicarboxylates like terephthalic acid, this compound forms more rigid and thermally stable frameworks. For example, lanthanide(III) coordination polymers with this ligand and 1,10-phenanthroline exhibit decomposition temperatures above 400°C, outperforming analogous imidazole-based complexes . The ligand’s N,O-chelation mode also enables unique magnetic behaviors, such as antiferromagnetic coupling in Mn(II) polymers (J = −2.1 cm⁻¹), which are absent in non-heterocyclic analogs .

Table 2: Key Properties of this compound Complexes

Photophysical and Thermal Properties

This compound complexes outperform those of non-aromatic ligands in luminescence efficiency. For instance, Tb(III) complexes emit green light (λₑₘ = 545 nm) with lifetimes exceeding 1 ms, whereas aliphatic dicarboxylate-Tb complexes show weaker emission due to inefficient ligand-to-metal energy transfer . Additionally, its coordination polymers retain structural integrity up to 350°C, unlike imidazole-4,5-dicarboxylic acid frameworks, which degrade below 300°C .

Pharmaceutical Relevance

While many benzimidazole derivatives (e.g., albendazole) are marketed as antiparasitic agents, this compound itself is primarily a synthetic intermediate. Its derivatives, however, show promise in antimicrobial applications, though direct comparisons with commercial drugs remain understudied .

生物活性

Benzimidazole-5,6-dicarboxylic acid (BDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with BDCA, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including BDCA, are known for their broad spectrum of biological activities. These compounds have been investigated for various pharmacological effects such as:

- Antimicrobial : Effective against bacteria and fungi.

- Antiviral : Inhibitory effects on viral replication.

- Antitumor : Potential in cancer therapy.

- Anti-inflammatory : Reduction of inflammation in various models.

The biological activity of BDCA can be attributed to several mechanisms:

- Microtubule Inhibition : BDCA and its derivatives inhibit microtubule formation, which is crucial for cell division in nematodes and other parasites .

- Enzyme Inhibition : BDCA has been shown to inhibit various enzymes, including kinases involved in cancer progression .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals more effectively than standard antioxidants like ascorbic acid .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of BDCA derivatives against several bacterial strains using the broth microdilution method. The results indicated:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1 | 50 | Antibacterial |

| 2 | 250 | Antifungal |

| 3 | 62.5 | Antibacterial |

| 4 | 12.5 | Antibacterial |

Compounds with substitutions at the 4-position showed enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ampicillin .

Antitumor Activity

BDCA has demonstrated potential as an antitumor agent. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, a derivative exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting its potential for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The biological activity of BDCA derivatives is highly dependent on their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their pharmacological properties. For example:

- Substituents at the 5 or 6 positions often lead to increased antimicrobial activity.

- Functional groups such as methoxy or cyano groups can enhance the compound's solubility and bioavailability.

化学反応の分析

Coordination Chemistry with Lanthanides

H₃bidc reacts with lanthanide nitrates under hydrothermal conditions (180°C, NaOH) to form 3D coordination polymers. For example:

-

Reaction : H₃bidc + Ln(NO₃)₃·6H₂O + oxalate → {[Ln(Hbidc)(ox)₀.₅(H₂O)]·H₂O}ₙ

Table 1: Key Properties of Lanthanide Complexes

| Complex | Space Group | Luminescence Efficiency | Thermal Stability (TGA) |

|---|---|---|---|

| Pr | Pna2₁ | Moderate | Stable up to 300°C |

| Sm | Pna2₁ | High | Stable up to 320°C |

| Eu | Pna2₁ | Very High | Stable up to 310°C |

Acid-Catalyzed Rearrangement for Substituted Derivatives

H₃bidc undergoes acid-catalyzed rearrangements to yield 2-substituted benzimidazole derivatives:

-

Reaction : 2(3)-Aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acid → 2-(3-Arylquinoxalin-2-yl)-1H-benzimidazole-5(6)-carboxylic acid .

Transition Metal Coordination for Photocatalysis

H₃bidc forms 2D/3D frameworks with transition metals, enabling photocatalytic dye degradation:

Table 2: Photocatalytic Performance of Mn(II) Complex

| Dye | Degradation Rate (%) | Active Species Identified |

|---|---|---|

| Crystal Violet | 89.85 | - OH, h⁺ |

| Methylene Blue | 78.20 | - OH, O₂⁻ |

Supramolecular Assembly via Hydrogen Bonding

H₃bidc participates in hydrogen-bonded networks, as seen in silver complexes:

Synthetic Methodologies

-

Hydrothermal Synthesis : Preferred for MOFs due to high yields and crystallinity .

-

One-Pot Reductive Cyclization : Uses Na₂S₂O₄ in DMSO for benzimidazole derivatives, avoiding hazardous reagents .

Critical Insights

Q & A

Q. What are the established synthetic methodologies for metal complexes of Benzimidazole-5,6-dicarboxylic acid (H₃bidc)?

Basic

Hydrothermal and solvothermal methods are widely employed. For example, a zinc complex was synthesized via hydrothermal reaction between ZnSO₄·7H₂O and H₃bidc at 120°C, yielding 48% after 72 hours, with structural confirmation via IR, elemental analysis, and single-crystal XRD . Similarly, Ag(I) and Mn(II) complexes were prepared under controlled pH and temperature, emphasizing the ligand’s adaptability to diverse metal centers .

Q. How do researchers validate the crystalline structures of H₃bidc-based coordination polymers?

Basic

Single-crystal X-ray diffraction (SCXRD) is critical. For instance, Ag(I) complexes were characterized using SCXRD (Bruker APEXII) with refinement via SHELXL97, revealing bond lengths (e.g., Ag–N = 2.18–2.24 Å) and angles (N–Ag–N = 173.32°) . IR spectroscopy complements this by identifying carboxylate stretching modes (e.g., ν(COO⁻) at ~1600 cm⁻¹) .

Q. What optical properties are observed in H₃bidc-based complexes, and how are they measured?

Basic

Lanthanide complexes (e.g., Tb³⁺, Eu³⁺) exhibit strong luminescence due to ligand-to-metal energy transfer. For example, [Tb(L)(HL)(H₂O)]·H₂O shows green emission at 545 nm . Mn(II) polymers display red luminescence (λₘₐₓ = 726 nm) with a lifetime of 0.3 ms, attributed to d-d transitions and ligand-centered excited states .

Q. How does metal choice influence the topology and dimensionality of H₃bidc coordination networks?

Advanced

Mn(II) forms 1D chains with 4⁴6² topology, while Ni(II) generates 2D layers (4.8² topology) via distinct coordination environments . Lanthanides (e.g., Ho³⁺, Er³⁺) create 3D frameworks through carboxylate and imidazole bridging, influenced by ionic radius and coordination number . Adjusting pH and counterions further modulates connectivity .

Q. What strategies enhance the thermal stability of H₃bidc-based materials?

Advanced

Intermolecular hydrogen bonds and π-π stacking are key. The Mn(II) polymer [Mn(Hbidc)]ₙ remains stable up to 500°C due to strong H-bonding between uncoordinated carboxylates and imidazole NH groups . Similarly, a Mn-based MOF retained structural integrity in water for 20 days, attributed to hydrophobic interactions and robust coordination .

Q. How can structural contradictions between SCXRD and spectroscopic data be resolved?

Advanced

Cross-validation is essential. For Ag(I) complexes, discrepancies in bond lengths (SCXRD vs. DFT calculations) were resolved by analyzing thermal displacement parameters and refining hydrogen-bonding networks . Pairing SCXRD with EXAFS or solid-state NMR can clarify disorder in solvent molecules .

Q. What role do reaction conditions play in determining product yield and purity?

Advanced

Optimizing temperature, reaction time, and metal-to-ligand ratios is critical. The Zn(II) complex achieved 48% yield at 120°C for 72 hours, while higher temperatures (>150°C) led to decomposition . For lanthanides, pH >5 promotes deprotonation of H₃bidc, enabling polydentate binding and higher-dimensional networks .

Q. How can white-light emission be engineered in H₃bidc systems?

Advanced

Co-doping lanthanides (e.g., Tb³⁺/Eu³⁺) or introducing energy-transfer mediators like 1,10-phenanthroline enables tunable emission. A Tb/Eu-coordinated polymer achieved white-light CIE coordinates (0.33, 0.35) by balancing ligand-centered and metal-centered transitions .

Q. What methodologies assess the supramolecular interactions in H₃bidc frameworks?

Advanced

Hirshfeld surface analysis quantifies intermolecular interactions. In Ag(I) complexes, O–H···O (25%) and N–H···O (18%) interactions dominate, visualized using CrystalExplorer . Topological analysis (e.g., Reticular Chemistry Structure Resource) classifies networks, such as the sql topology in 2D Mn(II) layers .

Q. How do researchers address low yields in hydrothermal synthesis?

Advanced

Precursor solubility and nucleation kinetics are optimized. Using mixed solvents (e.g., H₂O/DMF) improves ligand solubility, while slow cooling (0.5°C/min) enhances crystal growth . Seeding with microcrystals or adding structure-directing agents (e.g., NH₄⁺) also improves yield .

特性

IUPAC Name |

1H-benzimidazole-5,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)4-1-6-7(11-3-10-6)2-5(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPQOFRJDBZPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427518 | |

| Record name | benzimidazole-5,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-75-4 | |

| Record name | benzimidazole-5,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazole-5,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。